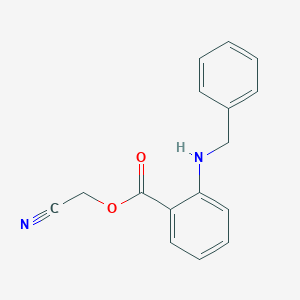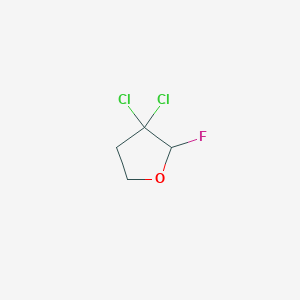
3,3-Dichloro-2-fluorooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-2-fluorooxolane is an organic compound with the chemical formula C4H3Cl2FO. It is a colorless liquid that is widely used in scientific research for its unique properties. This compound is a highly reactive intermediate that is commonly used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-2-fluorooxolane is not well understood. However, it is believed that this compound acts as a highly reactive intermediate in various chemical reactions. It is also believed that the presence of the chlorine and fluorine atoms in this compound enhances its reactivity and makes it a valuable tool in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3,3-Dichloro-2-fluorooxolane. However, studies have shown that this compound can cause skin irritation and respiratory distress in humans. It is also toxic to aquatic organisms and can cause environmental damage if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3-Dichloro-2-fluorooxolane in lab experiments is its high reactivity. This compound can be used as a building block for the synthesis of various organic compounds. However, one of the main limitations of using this compound is its toxicity. It can be harmful to humans and the environment if not handled properly.
Zukünftige Richtungen
There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane. Some possible areas of research include:
1. Development of new synthetic routes for the preparation of 3,3-Dichloro-2-fluorooxolane.
2. Investigation of the mechanism of action of this compound in various chemical reactions.
3. Synthesis of new organic compounds using 3,3-Dichloro-2-fluorooxolane as a building block.
4. Development of new pharmaceuticals and agrochemicals using 3,3-Dichloro-2-fluorooxolane as a starting material.
5. Investigation of the environmental impact of 3,3-Dichloro-2-fluorooxolane and development of safer handling procedures.
Conclusion
In conclusion, 3,3-Dichloro-2-fluorooxolane is a highly reactive intermediate that is widely used in scientific research for its unique properties. It is commonly used as a building block for the synthesis of various organic compounds and as a reagent in the preparation of various fluorinated compounds. However, this compound is toxic and can cause environmental damage if not handled properly. There are many potential future directions for research involving 3,3-Dichloro-2-fluorooxolane, including the development of new synthetic routes, investigation of the mechanism of action, and development of new pharmaceuticals and agrochemicals.
Synthesemethoden
3,3-Dichloro-2-fluorooxolane can be synthesized using a variety of methods. One common method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen fluoride in the presence of a catalyst. Another method involves the reaction of 3,3-Dichloro-2-hydroxypropanal with hydrogen chloride and hydrogen fluoride in the presence of a catalyst. Both of these methods result in the formation of 3,3-Dichloro-2-fluorooxolane with high yields.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-2-fluorooxolane is widely used in scientific research for its unique properties. It is commonly used as a reactive intermediate in the synthesis of various organic compounds. This compound is also used as a building block for the synthesis of various pharmaceuticals and agrochemicals. In addition, 3,3-Dichloro-2-fluorooxolane is used as a reagent in the preparation of various fluorinated compounds.
Eigenschaften
CAS-Nummer |
109776-93-4 |
|---|---|
Produktname |
3,3-Dichloro-2-fluorooxolane |
Molekularformel |
C4H5Cl2FO |
Molekulargewicht |
158.98 g/mol |
IUPAC-Name |
3,3-dichloro-2-fluorooxolane |
InChI |
InChI=1S/C4H5Cl2FO/c5-4(6)1-2-8-3(4)7/h3H,1-2H2 |
InChI-Schlüssel |
SUSSAXNSBRLZAD-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)F |
Kanonische SMILES |
C1COC(C1(Cl)Cl)F |
Synonyme |
Furan, 3,3-dichloro-2-fluorotetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



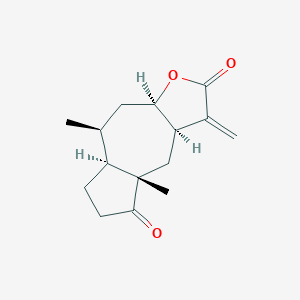
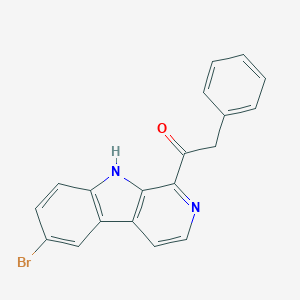
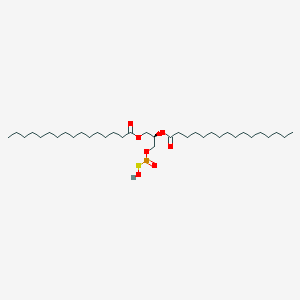

![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
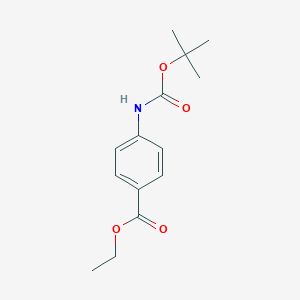
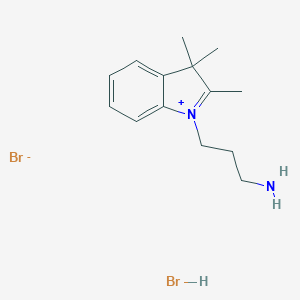


![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)
